N-(2-(5-(4-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(4-fluorophenyl)acetamide
Description
Properties
IUPAC Name |
2-(4-fluorophenyl)-N-[2-[5-[(4-fluorophenyl)methyl]-4-oxopyrazolo[3,4-d]pyrimidin-1-yl]ethyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19F2N5O2/c23-17-5-1-15(2-6-17)11-20(30)25-9-10-29-21-19(12-27-29)22(31)28(14-26-21)13-16-3-7-18(24)8-4-16/h1-8,12,14H,9-11,13H2,(H,25,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMHYJYMPOJUCLB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(=O)NCCN2C3=C(C=N2)C(=O)N(C=N3)CC4=CC=C(C=C4)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19F2N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(5-(4-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(4-fluorophenyl)acetamide is a compound that has garnered attention for its potential biological activities, particularly as a kinase inhibitor. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : C19H22FN5O
- Molecular Weight : 371.4 g/mol
- CAS Number : 921890-70-2
This compound primarily acts as an inhibitor of cyclin-dependent kinases (CDKs). CDKs are crucial in regulating the cell cycle and their dysregulation is often implicated in cancer and other proliferative diseases. The compound's selectivity for specific CDKs enhances its therapeutic potential while minimizing side effects associated with less selective inhibitors .
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity through its inhibition of CDK activity. It has shown effectiveness against various cancer cell lines, including those associated with solid tumors and hematological malignancies. Notably, it has been proposed for use in treating multiple myeloma and other proliferative diseases .
Anti-inflammatory Effects
In addition to its anticancer properties, the compound has demonstrated anti-inflammatory effects. Studies have shown that derivatives of pyrazolo[3,4-d]pyrimidine can inhibit COX-2 activity, a key enzyme in the inflammatory pathway. The IC50 values for these compounds have been reported to be comparable to established anti-inflammatory drugs like celecoxib .
Case Studies and Research Findings
Several studies have investigated the biological activity of pyrazolo[3,4-d]pyrimidine derivatives:
- In Vitro Studies : A study highlighted that certain derivatives exhibited potent inhibition of COX-2 with IC50 values around 0.04 μmol, indicating their potential as anti-inflammatory agents .
- Cell Proliferation Assays : Research involving cell proliferation assays showed that this compound effectively reduced cell viability in cancer cell lines by inducing apoptosis through CDK inhibition .
- Pharmacokinetics : The compound exhibits favorable pharmacokinetic properties with good permeability and low efflux rates in Caco-2 assays, suggesting potential for oral bioavailability which is crucial for therapeutic applications.
Summary of Biological Activities
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
N-(2-(5-(4-Bromobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(4-fluorophenyl)acetamide (CAS: 922110-59-6)
- Structural Difference : Bromine replaces fluorine on the benzyl group.
- Impact : Bromine’s larger atomic radius and lower electronegativity may alter binding affinity and lipophilicity compared to the fluorine analog. The molecular weight increases to 484.3 g/mol (vs. 450.3 g/mol for the fluorinated version) .
- Synthesis : Both compounds likely share similar synthetic routes, such as nucleophilic substitution or Suzuki coupling, given their structural homology.
2-(4-Fluorophenyl)-N-[3-methyl-1-(4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl]acetamide (CAS: 1019098-02-2)
- Structural Difference : A phenyl group replaces the 4-fluorobenzyl at position 5, and a methyl-substituted pyrazole is appended to the core.
- Impact : The absence of a fluorinated benzyl group may reduce hydrophobic interactions, while the pyrazole-methyl group could introduce steric hindrance. This compound’s molecular weight is 473.5 g/mol .
N-(4-Fluorobenzyl)-2-{[3-(3-methoxyphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl]sulfanyl}acetamide
- Structural Difference : A pyrimidoindole core replaces the pyrazolopyrimidine, with a methoxyphenyl group and a thioether linkage.
- Impact : The sulfanyl group and indole fusion may enhance π-π stacking or hydrogen bonding, but the lack of a pyrazole ring reduces structural similarity to the target compound .
4-(4-Amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide
- Structural Difference : Incorporates a chromen-4-one moiety and a sulfonamide group.
- The sulfonamide group enhances solubility but may reduce membrane permeability. Reported melting point: 175–178°C .
Data Table: Key Properties of Comparable Compounds
Key Research Findings
Substituent Effects : Fluorine atoms improve metabolic stability and binding affinity in kinase inhibitors, while bromine enhances lipophilicity but may reduce bioavailability .
Core Modifications: Pyrimidoindole or chromenone cores (e.g., ) introduce distinct electronic profiles compared to pyrazolopyrimidine, affecting target selectivity .
Synthetic Accessibility : The target compound and its brominated analog are likely synthesized via palladium-catalyzed cross-coupling (e.g., Suzuki reactions), as seen in and .
Thermal Stability : Higher melting points (e.g., 302–304°C in ) correlate with rigid aromatic systems, whereas sulfonamide derivatives exhibit lower MPs due to increased polarity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
